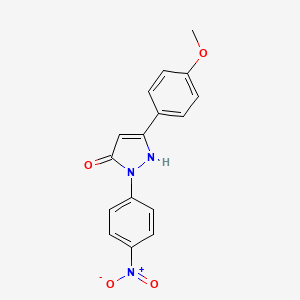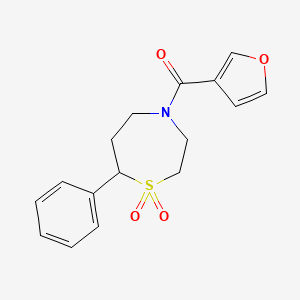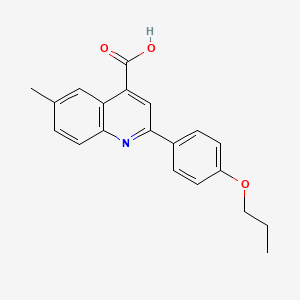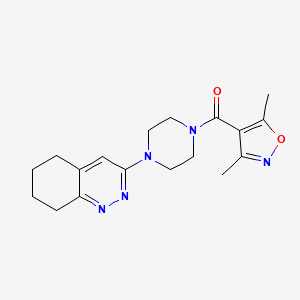
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmacology. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthetic Pathways : Research has focused on the synthesis of structurally similar compounds, emphasizing their potential in medicinal chemistry. For example, novel synthetic routes have been developed to create derivatives with potential for treating various diseases, demonstrating the importance of such compounds in drug discovery (Hassan, Hafez, & Osman, 2014).
- Cytotoxicity and Antimicrobial Activities : Several studies have evaluated the cytotoxic and antimicrobial activities of related compounds. For instance, novel indolizine derivatives have been synthesized and shown to possess significant antimicrobial and antioxidant properties, suggesting their potential in developing new therapeutic agents (Uppar et al., 2020).
Photoluminescence and Optical Properties
- Optical Properties : Research into compounds with a similar backbone has revealed unusual blue-shifted acid-responsive photoluminescence behavior, indicating applications in materials science, particularly in developing pH-sensitive photoluminescent materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Potential Therapeutic Applications
- Antiprotozoal and Anticancer Activities : The exploration of indolizine derivatives for potential application to tropical diseases demonstrates the versatility of these compounds in addressing global health challenges. The strategic synthesis of indolizine core structures for efficient derivatization underscores their significance in medicinal chemistry (Zhang et al., 2014).
Propiedades
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-7-9-17(10-8-16)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-18-11-13-19(31-2)14-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYNNIZUBRBQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)




![N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397305.png)
![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)
